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2-(4-Methyl-5-thiazolyl)ethyl isobutyrate

Cat. No.: B12755867
CAS No.: 324742-95-2
M. Wt: 213.30 g/mol
InChI Key: XFOARQASJMBHPI-UHFFFAOYSA-N
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Description

Classification and Structural Context within Thiazole (B1198619) and Ester Chemistry

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is classified as a heterocyclic compound, specifically a 4,5-disubstituted thiazole. femaflavor.orghmdb.ca The core of its structure is the thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. hmdb.ca This ring is substituted at the 4-position with a methyl group and at the 5-position with an ethyl isobutyrate group.

The molecule also belongs to the family of carboxylic acid esters. hmdb.ca It is the ester formed from 4-methyl-5-thiazoleethanol (B42058) and isobutyric acid. This ester linkage is a key feature of its chemical identity and contributes to its characteristic properties.

PropertyValue
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS Number 324742-95-2
FEMA Number 4278
JECFA Number 1754
Physical Form Colorless to yellow liquid
Odor Roasted, nutty
Solubility Soluble in non-polar solvents; slightly soluble in water.

This table presents key identifying and physical properties of this compound. femaflavor.orghmdb.cafda.govncats.io

Historical Perspective of Thiazole Derivatives in Chemical Research

The study of thiazole derivatives has a rich history, dating back to the late 19th century. A foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide. This method has been a cornerstone in the preparation of a wide array of thiazole compounds.

The significance of thiazole derivatives expanded with the discovery of their presence in natural products, most notably thiamine (B1217682) (Vitamin B1). This discovery spurred further research into the synthesis and properties of this class of compounds. Over the years, the development of new synthetic methodologies has allowed for the creation of a diverse range of thiazole derivatives with various applications. The recognition of this compound as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) marks a significant point in its history, solidifying its use in the food industry. fda.govmolaid.com

Overview of Research Significance and Academic Relevance

The primary research significance of this compound lies in its role as a flavor compound. It is recognized for its nutty and roasted aroma profile. ncats.io Its status as a GRAS substance underscores the extent of evaluation it has undergone for its intended use in food. fda.govmolaid.com

While specific academic research focusing solely on this compound is limited in publicly available literature, the broader class of thiazole derivatives is a subject of ongoing scientific inquiry. Research in this area often focuses on the synthesis of novel thiazole-containing compounds and the exploration of their sensory properties. The study of how the substitution pattern on the thiazole ring influences flavor and aroma is a key area of interest in flavor chemistry.

Furthermore, the synthesis of such compounds often involves the application and refinement of classic organic reactions, contributing to the broader knowledge base of synthetic chemistry. Patent literature indicates efforts in the preparation of related hydroxyethyl (B10761427) thiazole derivatives, which are precursors to esters like this compound. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B12755867 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate CAS No. 324742-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324742-95-2

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate

InChI

InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3

InChI Key

XFOARQASJMBHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C(C)C

density

1.102-1.108

physical_description

Colourless to yellow liquid;  Roasted nutty aroma

solubility

Soluble in non-polar solvents;  slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Methyl-5-thiazolyl)ethyl Isobutyrate

The traditional synthesis of the title compound is a multi-step process, beginning with the construction of the key intermediate, 4-methyl-5-thiazoleethanol (B42058), followed by esterification.

The final step in forming this compound is the esterification of 4-methyl-5-thiazoleethanol. sigmaaldrich.com This transformation involves the reaction of the hydroxyl group (-OH) of the ethanol (B145695) side chain with a source of the isobutyrate group. A common method is the reaction with isobutyric acid or its more reactive derivatives, such as isobutyryl chloride, often in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the reaction to completion. chemicalbook.com For instance, a general esterification process involves refluxing an alcohol and a carboxylic acid with a catalyst like p-toluenesulfonic acid in a solvent such as cyclohexane. chemicalbook.com A similar principle is applied in the synthesis of other esters from 4-methyl-5-thiazoleethanol, such as its reaction with 4-ethyloctanoyl chloride to produce the corresponding ester. sigmaaldrich.com

Table 1: General Esterification Reaction Parameters

Reactants Catalyst Conditions Product
4-Methyl-5-thiazoleethanol, Isobutyric Acid p-Toluenesulfonic acid (or similar) Reflux, removal of water This compound

The critical precursor for this synthesis is 4-methyl-5-thiazoleethanol, also known as sulfurol. drugfuture.comthegoodscentscompany.com Several established methods exist for its synthesis. One of the earliest reported methods involves the condensation of thioformamide (B92385) with γ-bromo-α-acetopropanol. drugfuture.com Other significant industrial routes have been developed to improve efficiency and yield.

Key synthetic routes to 4-methyl-5-thiazoleethanol include:

Reaction of 3-chloro-5-hydroxy-2-pentanone (B79334) with thiourea (B124793): This method provides a direct route to the thiazole (B1198619) ring system. google.com

Reaction with ammonium (B1175870) dithiocarbamate (B8719985): An alternative pathway involves reacting 3-chloro-5-hydroxy-2-pentanone with ammonium dithiocarbamate to form an intermediate, 2-mercapto-4-methyl-5-thiazole ethanol, which is then oxidized. google.com

From 3-acetylpropanol and thiourea: This process involves the reaction of 3-acetylpropanol and thiourea under acidic conditions, followed by diazotization and subsequent reaction steps to yield the final alcohol. google.com

From α-acetyl-γ-butyrolactone: This method uses sulfonyl chloride to treat α-acetyl-γ-butyrolactone, followed by hydrolysis, extraction, and reaction with thioformamide to produce 4-methyl-5-thiazoleethanol. chemicalbook.com

Novel Approaches and Catalyst Systems in Synthesis

Research in heterocyclic chemistry continuously seeks more efficient, environmentally friendly, and versatile synthetic methods.

Recent advancements in organic synthesis have led to the development of greener and more efficient protocols for constructing thiazole rings. bepls.comingentaconnect.com These methods, while not always applied directly to this compound, are indicative of modern synthetic trends. Such approaches include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. bepls.comresearchgate.net

One-pot, multi-component reactions: These strategies combine multiple reaction steps into a single operation, improving efficiency and reducing waste. bepls.comresearchgate.net For example, the Hantzsch thiazole synthesis, a classical method, has been adapted into one-pot procedures using green catalysts. bepls.comfarmaciajournal.com

Use of green catalysts and solvents: Researchers have explored the use of recyclable catalysts, such as silica-supported tungstosilisic acid, and environmentally benign solvents like water or PEG-400 to make thiazole synthesis more sustainable. bepls.com

Table 2: Comparison of Synthesis Approaches for Thiazole Derivatives

Method Advantages Disadvantages Reference
Classical Hantzsch Synthesis Well-established, versatile Often requires harsh conditions, multi-step farmaciajournal.com
Microwave-Assisted Synthesis Rapid, high yields Requires specialized equipment bepls.comresearchgate.net
One-Pot Multi-Component High efficiency, reduced waste Optimization can be complex bepls.comresearchgate.net

While this compound itself is achiral, the principles of stereoselective synthesis are crucial in the broader context of medicinal and materials chemistry involving related heterocyclic compounds. ncats.io The development of methods to control the three-dimensional arrangement of atoms is a major focus in modern organic synthesis. For thiazole derivatives, stereoselective synthesis can be employed to create specific enantiomers or diastereomers, which is often critical for biological activity. nih.govacs.org For example, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) has been reported, with the structure confirmed by X-ray analysis. nih.gov Such studies highlight the capability of modern synthetic methods to achieve high levels of stereocontrol in the synthesis of complex thiazole structures. nih.gov

Reactivity and Derivative Formation Studies

The chemical reactivity of this compound is primarily centered on the thiazole ring and the ester functional group. The thiazole ring itself is an aromatic heterocycle that can undergo various chemical transformations. The precursor, 4-methyl-5-thiazoleethanol, has been used as a starting material for the synthesis of novel thiazolium halogenide ionic liquids and for covalent attachment to materials like graphene oxide. sigmaaldrich.comchemicalbook.commedchemexpress.com

The thiazole core is a versatile scaffold for creating a wide range of derivatives. nih.gov The synthesis of various di-, tri-, and tetrathiazole moieties often starts from functionalized thiazole precursors, indicating the ring's capacity for elaboration. nih.gov Furthermore, the ester group of the title compound could potentially be hydrolyzed back to the alcohol (4-methyl-5-thiazoleethanol) and isobutyric acid, or undergo transesterification with other alcohols. This reactivity allows for the compound to serve as a synthon for more complex molecules.

Reactions Involving the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle that can undergo various chemical transformations. While specific research on the reactivity of the thiazole moiety within this compound is limited, general principles of thiazole chemistry can be applied to understand its potential reactions.

Thiazoles can participate in electrophilic aromatic substitution reactions, although they are generally less reactive than benzene. The position of substitution is influenced by the existing substituents on the ring. For this compound, the electron-donating methyl group at the 4-position and the ethyl isobutyrate group at the 5-position would direct incoming electrophiles.

Furthermore, the nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts. google.com This reaction introduces a positive charge into the ring system, which can significantly alter the chemical and physical properties of the molecule.

The thiazole ring is also known to undergo metallation, typically with strong bases, followed by reaction with various electrophiles to introduce new functional groups. The acidic proton at the C2 position of the thiazole ring is particularly susceptible to deprotonation. femaflavor.org

Transformations of the Isobutyrate Ester Linkage

The isobutyrate ester linkage in this compound is susceptible to a variety of chemical transformations common to esters.

Hydrolysis: One of the most fundamental reactions of esters is hydrolysis, which can be catalyzed by either acid or base (saponification) to yield the parent alcohol, 4-methyl-5-thiazoleethanol, and isobutyric acid or its corresponding carboxylate salt. The conditions for this reaction, such as temperature and catalyst concentration, would influence the rate of hydrolysis.

Reduction: The ester functional group can be reduced to an alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required to achieve this transformation, which would convert the isobutyrate ester to two alcohol products: 4-methyl-5-thiazoleethanol and isobutanol. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. masterorganicchemistry.com

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), this compound could undergo transesterification. This equilibrium-driven process would result in the formation of a new ester and isobutanol.

While detailed experimental data on the specific reactions of this compound are not extensively reported in publicly available literature, the established principles of thiazole and ester chemistry provide a solid framework for predicting its chemical behavior.

Spectroscopic Characterization and Advanced Analytical Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. For 2-(4-methyl-5-thiazolyl)ethyl isobutyrate, NMR and MS are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

For comparison, the ¹H NMR spectrum of the related precursor, 5-(2-hydroxyethyl)-4-methylthiazole, shows characteristic signals. chemicalbook.com For instance, the proton on the thiazole (B1198619) ring (H-2) would appear at a high chemical shift, around 8.5 ppm. The ethyl group protons would exhibit signals around 3.8 ppm (for the CH₂ adjacent to the hydroxyl group) and 3.0 ppm (for the CH₂ attached to the thiazole ring), with the methyl group on the thiazole ring appearing around 2.4 ppm. chemicalbook.com

In the case of this compound, the esterification of the hydroxyl group would cause a downfield shift of the adjacent methylene (B1212753) protons. The characteristic signals for the isobutyrate moiety would include a septet for the methine proton and a doublet for the two methyl groups.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Thiazole-H~8.5Singlet1H
-O-CH₂-~4.2Triplet2H
Thiazole-CH₂-~3.1Triplet2H
Isobutyrate-CH~2.5Septet1H
Thiazole-CH₃~2.4Singlet3H
Isobutyrate-CH₃~1.2Doublet6H

This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR provides information on the carbon skeleton of a molecule. While a specific experimental ¹³C NMR spectrum for this compound is not publicly available, analysis of related structures allows for the prediction of key chemical shifts. The carbonyl carbon of the isobutyrate group would be expected in the range of 170-180 ppm. The carbons of the thiazole ring would appear in the aromatic region, typically between 120 and 150 ppm. The aliphatic carbons of the ethyl and isobutyrate groups would resonate at lower chemical shifts. The analysis of complex mixtures containing this compound would rely on the unique set of signals generated by its carbon atoms to distinguish it from other components.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound is 213.3 g/mol . ncats.io In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213. Fragmentation of the molecule would lead to characteristic daughter ions. For instance, cleavage of the ester bond could result in ions corresponding to the isobutyryl group and the 2-(4-methyl-5-thiazolyl)ethyl cation. While a specific experimental mass spectrum is not provided in the searched literature, the NIST WebBook provides mass spectra for related thiazole compounds like 4-methyl-5-ethylthiazole, which can offer insights into the fragmentation patterns of the thiazole ring system. nist.gov

Chromatographic Methods in Research

Chromatographic techniques are essential for separating components of a mixture, allowing for their individual analysis.

GC-MS is a key technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for studying flavor compounds like this compound. nih.govmdpi.com In a typical GC-MS analysis of food flavors, a sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter a mass spectrometer for identification. nih.gov The analysis of Maillard reaction products, which can include various thiazole derivatives, often employs GC-MS to identify the complex mixture of volatile compounds formed. mdpi.comresearchgate.net For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used, with a temperature program designed to elute the compound in a reasonable time frame.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for the analysis of less volatile or thermally labile compounds. While GC-MS is more common for volatile flavor analysis, HPLC can be employed for the determination of thiazole-containing compounds in various matrices. nih.govresearchgate.net For instance, HPLC methods have been developed for the analysis of thiazole derivatives in food and biological samples. mdpi.comnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could be developed for the quantification of this compound. nih.govresearchgate.netnih.gov Detection could be achieved using a UV detector, as the thiazole ring exhibits UV absorbance.

Other Spectroscopic and Analytical Characterization Methodologies

Beyond standard nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, a variety of other spectroscopic and analytical techniques are crucial for the full characterization of this compound. These methods provide complementary information regarding the compound's structure, purity, and physicochemical properties.

Gas Chromatography (GC): Gas chromatography is an essential technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the separation and quantification of the compound and any potential impurities. For related thiazole derivatives, GC is a standard quality control method. oiv.int Given its application as a flavor agent, Gas Chromatography-Olfactometry (GC-O) would be a particularly insightful technique, allowing for the correlation of specific chromatographic peaks with their corresponding odor characteristics. acs.org

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or as part of a comprehensive purity assessment, HPLC can be employed. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water, would likely be used for the analysis of this moderately polar compound.

Refractive Index and Specific Gravity: These physical parameters are important for the identification and quality control of liquid substances. While specific data for this compound are not widely published, data for the closely related compound 2-(4-Methyl-5-thiazolyl)ethyl butyrate (B1204436) can provide an estimate. For the butyrate derivative, the refractive index is reported to be in the range of 1.49600 to 1.51000 at 20°C, and the specific gravity is between 1.10600 and 1.11200 at 25°C.

Advanced Mass Spectrometry Techniques: Predicted collision cross section (CCS) values, which are derived from ion mobility-mass spectrometry, offer an additional dimension of characterization. For the [M+H]⁺ adduct of this compound, the predicted CCS is 148.1 Ų. uni.lu Such data can be valuable for the compound's identification in complex matrices.

Regulatory and Compendial Data: As a recognized food additive, this compound is subject to specifications laid out by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). fao.org These specifications often include requirements for purity as determined by analytical techniques, ensuring the substance is safe for consumption. who.intwho.intfao.org The evaluation by such bodies relies on a comprehensive set of analytical data to establish identity and purity. inchem.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for understanding the behavior of molecules at the atomic and electronic levels. For 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate, these methods could provide valuable insights.

Electronic Structure and Reactivity Predictions

An analysis of the electronic structure of this compound would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations could help in predicting the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Intermolecular Interactions, utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A conformational analysis of this compound using DFT would involve identifying its most stable three-dimensional structures. This is achieved by calculating the potential energy surface of the molecule as its rotatable bonds are systematically changed. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and biological activity. Furthermore, DFT can be employed to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Molecular Dynamics Simulations and Theoretical Behavior Prediction

Molecular dynamics (MD) simulations could be used to model the behavior of this compound over time. By simulating the movements of atoms and molecules, MD can predict various dynamic properties, such as how the molecule behaves in different solvents or its stability at various temperatures. These simulations provide a microscopic view of the molecule's behavior that is often inaccessible through experimental means alone.

In Silico Approaches in Chemical Research

In silico methods refer to computational studies performed on a computer or via computer simulation. These approaches are widely used in chemical research to predict the properties and activities of molecules.

Prediction of Chemical Properties and Potential Biological Activities

A variety of computational tools can be used to predict the physicochemical properties of this compound, such as its solubility, lipophilicity (logP), and boiling point. Additionally, its potential biological activities could be screened using virtual screening techniques against known biological targets. While this compound is used as a flavoring agent, in silico studies could explore other potential applications. fda.gov

Structure-Activity Relationship (SAR) Modeling for Thiazole (B1198619) Derivatives

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a molecule relates to its biological activity. For thiazole derivatives, SAR studies can help in designing new compounds with desired properties. By comparing the structures and activities of a series of related thiazole compounds, a predictive model can be built. Although no specific SAR studies on this compound were found, this approach could be valuable for designing novel flavoring agents or other functional molecules based on its thiazole core.

Data on this compound

PropertyValueSource
Molecular Formula C10H15NO2S ncats.io
Molecular Weight 213.297 g/mol ncats.io
CAS Number 324742-95-2 ncats.io
Class 4,5-disubstituted thiazoles contaminantdb.ca
Known Use Flavoring Agent fda.gov

Biochemical Interactions and Metabolic Fate in Biological Systems Non Human

Microbial Metabolism and Biotransformation Pathways

The biotransformation of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate by microorganisms is likely to involve the cleavage of its ester bond followed by the degradation of the resulting alcohol and carboxylic acid.

There is currently no direct scientific evidence confirming the presence or detailing the relative abundance of this compound within the avian cecal microbiota. The gut microbiota of birds, particularly in the ceca, is a dense and diverse microbial ecosystem dominated by phyla such as Firmicutes, Bacteroidetes, and Proteobacteria. nih.govresearchgate.net This complex microbial community is known to ferment a wide array of undigested dietary components, including carbohydrates and proteins, producing short-chain fatty acids and other metabolites. nih.govnih.gov

The avian cecum is a primary site for microbial fermentation and plays a role in nitrogen recycling and the breakdown of complex organic compounds. nih.gov It is plausible that if this compound were to reach the avian cecum, the microbiota present would have the enzymatic capacity to metabolize it. The cecal microbiota possesses a wide range of enzymes capable of deconstructing non-starch polysaccharides and fermenting undigested carbohydrates. nih.gov The growth and metabolic activity of these microbes are known to influence host physiology, including energy metabolism and fat deposition. biorxiv.orgnih.gov

Table 1: Dominant Microbial Phyla in Avian Cecal Microbiota and Their General Metabolic Functions

Microbial PhylumGeneral Metabolic Functions in the Gut
Firmicutes Fermentation of carbohydrates, production of butyrate (B1204436), extensive acyl-CoA metabolism. nih.gov
Bacteroidetes Degradation of complex carbohydrates and proteins, production of propionate, polysaccharide degradation. nih.gov
Proteobacteria Diverse metabolic capabilities, including sulfate (B86663) reduction in some members. nih.gov

This table summarizes general functions and does not imply specific activity on this compound.

Specific enzymatic pathways for the degradation of this compound have not been characterized. However, a probable metabolic route would involve a two-step process initiated by ester hydrolysis.

Microbial enzymes such as carboxylesterases and lipases are widespread and efficiently catalyze the hydrolysis of ester bonds. nih.govnih.gov This initial step would break down this compound into its constituent parts: 2-(4-Methyl-5-thiazolyl)ethanol and isobutyric acid . Engineered Escherichia coli, for instance, have been shown to produce various esters using acyl-CoA units and can also be involved in their breakdown. nih.gov

Following hydrolysis, the resulting thiazole-containing alcohol would undergo further degradation. The metabolism of the thiazole (B1198619) ring, a sulfur-containing heterocycle, is less understood. However, studies on other thiazole compounds offer potential insights. For example, the thiazole pollutant thioflavin T has been shown to be degraded by the enzyme chloroperoxidase, which suggests that peroxidases could be involved in cleaving the thiazole ring structure. researchgate.net Microbial sulfur metabolism is extensive and includes pathways for the degradation of sulfur-containing amino acids like cysteine. nih.govnih.gov While yeast β-lyase activity is important in the metabolism of certain sulfur compounds, its specific action on a substituted thiazole ethanol (B145695) like the one derived from the title compound has not been investigated. nih.gov

Table 2: Potential Enzymes in the Microbial Degradation of this compound

Enzyme ClassPotential Reaction CatalyzedSubstrate/Intermediate
Carboxylesterases/Lipases Hydrolysis of the ester bondThis compound
Alcohol Dehydrogenases Oxidation of the alcohol group2-(4-Methyl-5-thiazolyl)ethanol
Peroxidases/Oxidoreductases Cleavage and degradation of the thiazole ring2-(4-Methyl-5-thiazolyl)ethanol and its metabolites

This table is based on hypothetical pathways inferred from the metabolism of structurally related compounds.

In Vitro and Ex Vivo Studies of Biochemical Reactivity

A comprehensive search of scientific literature reveals a lack of in vitro and ex vivo studies focused on the biochemical reactivity of this compound in non-human biological systems. While there are in vitro studies on other thiazole derivatives, they predominantly investigate their potential as enzyme inhibitors in mammalian systems for therapeutic purposes, such as monoamine oxidase inhibitors, which falls outside the scope of this article. acs.orgfabad.org.tr Studies on the hydrolytic stability of various esters have been conducted using rat plasma and liver microsomes, demonstrating the role of carboxylesterases in their breakdown, a principle that would likely apply to this compound. nih.gov

Interactions with Biological Macromolecules and Enzymes in Non-Human Contexts

Direct research on the interaction of this compound with biological macromolecules and enzymes in non-human contexts is not available. Based on its chemical structure, the most probable interaction is with hydrolytic enzymes.

The ester linkage is a key reactive site, making it a prime target for carboxylesterases and lipases present in microbial and animal tissues. nih.govnih.gov The binding of the compound to the active site of these enzymes would facilitate its hydrolysis into 2-(4-Methyl-5-thiazolyl)ethanol and isobutyric acid.

Following hydrolysis, the resulting thiazole moiety could interact with other enzymes. The sulfur and nitrogen atoms in the thiazole ring make it a heterocyclic compound with potential for various biological interactions. researchgate.netnih.gov For instance, enzymes involved in sulfur metabolism could potentially recognize and transform the thiazole ring or its breakdown products. nih.govnih.gov However, without specific studies, the nature and affinity of these interactions remain speculative.

Role in Flavor Chemistry and Olfactory Perception Research

Contribution to Complex Aroma Profiles of Food and Beverages

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is recognized as a flavoring agent with a distinct nutty and roasted aroma profile. foodb.ca While its natural occurrence in specific foods is not extensively documented in publicly available literature, its sensory characteristics are representative of compounds formed during the thermal processing of food, such as in the Maillard reaction. nih.gov Thiazoles and their derivatives are key contributors to the desirable flavors of a wide range of cooked and roasted products.

The isobutyrate portion contributes to the fruity and cheesy notes often found in a variety of esters used in the food industry. The combination of the nutty, roasted character of the methyl-thiazolyl group with the fruity notes of the isobutyrate ester results in the unique flavor profile of this compound, making it a valuable component for developing and enhancing specific flavor profiles in food and beverage applications.

Table 1: Examples of Related Thiazole (B1198619) Compounds in Food and Their Aroma Descriptors

Compound Food/Beverage Aroma Descriptor(s) Reference(s)
2-Ethyl-4-methylthiazole Cooked Pork, Coffee Nutty, Green, Pistachio thegoodscentscompany.com
4-Methyl-5-thiazoleethanol (B42058) Grilled Beef, Roasted Peanuts, Beer, Cognac Beefy, Nutty thegoodscentscompany.comfao.org
Various Thiazoles Cooked Beef and Chicken Meaty, Fatty, Onion, Popcorn, Nutty, Roasted nih.gov
2-(4-Methyl-5-thiazolyl)ethyl butanoate Not specified in food Nutty, Roasted foodb.ca

Olfactory Receptor Binding and Signal Transduction Mechanisms Research

The perception of odor begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the nasal epithelium. nih.gov These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. nih.govmdpi.com When an odorant molecule binds to an OR, it triggers a conformational change in the receptor, which in turn activates the G-protein Gαolf. mdpi.com This activation leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase, which acts as a second messenger, opening ion channels and generating an electrical signal. nih.govmdpi.com

While there is a lack of specific research on the olfactory receptor binding of this compound, general principles of olfaction suggest that its distinct nutty and roasted aroma is the result of its unique interaction with one or more ORs. The shape, size, and electronic properties of the molecule determine which receptors it can bind to and activate.

Research on other odorants provides a framework for understanding how this might occur. For example, studies on the human olfactory receptor OR51E2 have shown its activation by the fatty acid propionate, a compound that contributes to the smell of Swiss cheese. neuronex.org This research highlights how specific chemical features of a molecule can drive the activation of a particular receptor. It is plausible that the thiazole ring and the isobutyrate ester of this compound interact with specific amino acid residues within the binding pockets of its target ORs, leading to its characteristic sensory perception. The combinatorial nature of olfactory coding, where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants, adds to the complexity of predicting the exact receptor interactions for any given compound. nih.gov

Advanced Methods for Aroma Compound Isolation and Identification

The identification of potent odorants like this compound in complex food matrices relies on sophisticated analytical techniques that combine chemical separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O) is a technique that directly links the chemical information from a gas chromatograph with human sensory perception. nih.gov As the separated volatile compounds exit the gas chromatograph, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist can describe the odor and its intensity. nih.govmdpi.com This allows for the direct identification of odor-active regions in a chromatogram. GC-O is crucial for distinguishing which of the many volatile compounds present in a food are actually contributing to its aroma. It has been instrumental in identifying key odorants, including sulfur-containing compounds like thiazoles, in complex food systems such as beef and chicken broth. nih.gov

Structure-Odor Relationship Studies

The study of how a molecule's chemical structure relates to its perceived odor is a central theme in flavor chemistry. For this compound, both the thiazole ring system and the isobutyrate ester moiety play crucial roles in defining its characteristic nutty and roasted aroma.

Thiazole and its derivatives are known for their diverse and potent aromas. The substitution pattern on the thiazole ring significantly influences the resulting odor. The presence of electron-donating or electron-withdrawing groups can alter the electronic properties and shape of the molecule, thereby affecting its interaction with olfactory receptors. mdpi.combiointerfaceresearch.com For instance, the position and type of alkyl substituents on the thiazole ring can modulate the perceived aroma from nutty and roasted to green or even meaty.

Environmental Occurrence and Behavior

Natural Abundance and Biogenic Formation (Absence in Nature for Specific Isomers)

Direct evidence for the natural occurrence of 2-(4-methyl-5-thiazolyl)ethyl isobutyrate is not documented in scientific literature. The thiazole (B1198619) ring itself is a feature of some natural products, most notably thiamine (B1217682) (Vitamin B1) and certain peptide alkaloids. nih.govwikipedia.orgbritannica.com However, the specific compound this compound is considered a synthetic substance, primarily used as a flavoring agent.

The precursor alcohol, 4-methyl-5-thiazoleethanol (B42058), does have documented natural occurrences. It is found in a variety of food items, contributing to their flavor profiles. fragranceconservatory.com This suggests a potential for biogenic formation of related esters in nature, although the specific isobutyrate ester has not been identified as a natural product.

Table 1: Natural Occurrence of the Precursor 4-Methyl-5-thiazoleethanol

Food/Beverage Reference
Beer fragranceconservatory.com
Cocoa fragranceconservatory.com
Citrus Fruits fragranceconservatory.com
Brandy fragranceconservatory.com
Whiskey fragranceconservatory.com
Malt fragranceconservatory.com
Beans fragranceconservatory.com
Panax ginseng sigmaaldrich.com

The absence of this compound in nature, particularly in contrast to the presence of its precursor alcohol, can be attributed to the high specificity of enzymatic reactions in biological systems. Natural biosynthetic pathways are stereospecific, meaning they produce a particular stereoisomer of a compound. While this compound itself does not have a chiral center, the enzymatic processes that would be required for its formation (i.e., the esterification of 4-methyl-5-thiazoleethanol with isobutyric acid) are highly selective. It is plausible that the specific enzymes required for this particular esterification are not present or active in the organisms where the precursor alcohol is found.

Abiotic Degradation Pathways in Environmental Matrices

In the environment, this compound is susceptible to abiotic degradation, primarily through hydrolysis of the ester bond. This process involves the reaction with water, which can be catalyzed by acids or bases present in environmental matrices like soil and water.

Hydrolysis:

The ester linkage in this compound is the most likely site for abiotic degradation. The reaction with water would yield 4-methyl-5-thiazoleethanol and isobutyric acid.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of the ester is a reversible reaction.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydrolysis is an irreversible reaction that produces the salt of the carboxylic acid (isobutyrate) and the alcohol (4-methyl-5-thiazoleethanol).

The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster at higher temperatures and at pH values that are either strongly acidic or strongly alkaline. In a typical water environment, this breakdown process may be slow, but it is a significant pathway for the eventual degradation of the compound. youtube.com

Table 2: Predicted Abiotic Degradation Products

Reactant Degradation Process Products

Biotic Degradation Processes and Microbial Interactions in the Environment

The biotic degradation of this compound is expected to be carried out by microorganisms in soil and water. These processes are likely to involve enzymatic cleavage of the ester bond and subsequent degradation of the resulting alcohol and carboxylic acid.

Enzymatic Hydrolysis:

Esterase enzymes, which are widespread in microorganisms, are capable of hydrolyzing ester bonds. It is highly probable that various bacteria and fungi possess esterases that can break down this compound into 4-methyl-5-thiazoleethanol and isobutyric acid. These smaller molecules can then be utilized by microorganisms as carbon and energy sources. The production of flavor esters like ethyl acetate (B1210297), isoamyl acetate, and isobutyl acetate through enzymatic processes in yeast is well-documented, as is their breakdown. nih.govnih.gov

Degradation of the Thiazole Ring:

The thiazole ring, being a heterocyclic compound, is generally more resistant to degradation than the ester linkage. However, various microorganisms have been shown to degrade thiazole-containing compounds. The specific pathways for the degradation of the 4-methyl-5-thiazoleethanol portion are not well-documented but would likely involve oxidation of the ethyl side chain and eventual cleavage of the thiazole ring. Some studies have shown that thiazole derivatives can be degraded by certain bacteria. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Thiazole (B1198619) Esters

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For thiazole esters like 2-(4-methyl-5-thiazolyl)ethyl isobutyrate, this translates to the development of synthetic routes that are more environmentally friendly, efficient, and cost-effective.

Conventional methods for synthesizing thiazole derivatives often rely on harsh reagents and can generate significant chemical waste. nih.govresearchgate.net Future research is poised to address these challenges by exploring several innovative approaches:

Green Catalysts: The use of eco-friendly and reusable catalysts is a primary focus. For instance, chitosan-based biocatalysts have shown promise in the synthesis of thiazole derivatives, offering high yields under mild conditions. nih.govmdpi.com Research could focus on adapting these catalysts for the esterification of 2-(4-methyl-5-thiazolyl)ethanol with isobutyric acid or its derivatives.

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over traditional heating methods, including faster reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.netbepls.com Investigating the application of microwave irradiation or sonication to the synthesis of this compound could lead to more efficient and sustainable production processes.

Eco-Friendly Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water or bio-based solvents is a key tenet of green chemistry. researchgate.netufms.br Studies could explore the feasibility of conducting the synthesis of this thiazole ester in such environmentally benign solvent systems.

The table below summarizes potential sustainable synthetic methods applicable to thiazole esters.

Synthetic ApproachPotential Advantages
Green CatalysisHigh efficiency, reusability, mild reaction conditions. nih.govmdpi.com
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. nih.govresearchgate.netbepls.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields. nih.govmdpi.com
Use of Green SolventsReduced environmental impact, improved safety. researchgate.netufms.br

Advanced Computational Design for Novel Thiazole Derivatives with Targeted Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These techniques can be powerfully applied to design novel thiazole derivatives based on the this compound scaffold, with precisely tailored properties.

By employing methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the biological activity and physical properties of new molecules before they are synthesized in the lab. nih.govnih.gov This in-silico approach can significantly accelerate the discovery of new compounds with desired functionalities.

For instance, computational models could be used to:

Design new flavor compounds: By understanding the relationship between the molecular structure of thiazole esters and their organoleptic properties, new derivatives with unique and desirable flavor profiles could be designed.

Develop potential therapeutic agents: Thiazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govglobalresearchonline.net Computational screening of virtual libraries of compounds related to this compound could identify candidates with potential therapeutic applications.

Predict material properties: The photophysical properties of thiazole derivatives make them interesting candidates for materials science applications. researchgate.net Computational methods can be used to predict properties like fluorescence and conductivity, guiding the design of new functional materials.

The following table outlines the potential applications of computational design for this class of compounds.

Application AreaComputational ApproachDesired Outcome
Flavor ScienceQSAR, Molecular ModelingNovel flavor compounds with specific profiles.
Drug DiscoveryMolecular Docking, Virtual ScreeningIdentification of potential therapeutic agents. nih.govnih.gov
Materials ScienceDFT Calculations, Molecular DynamicsDesign of functional materials with tailored properties. researchgate.net

Investigation of Undiscovered Biochemical Roles in Non-Human Biological Systems

The thiazole ring is a component of thiamine (B1217682) (vitamin B1) and is therefore fundamental to the biochemistry of many organisms. google.com While the primary role of many simple thiazole derivatives is often associated with flavor, there is a vast and largely unexplored potential for these compounds to play significant biochemical roles in non-human biological systems.

Future research could focus on investigating the effects of this compound and related compounds on various organisms, such as:

Microorganisms: The antimicrobial and antifungal properties of thiazole derivatives are well-documented. ufms.brglobalresearchonline.netnih.gov Systematic screening of this specific ester against a broad panel of bacteria and fungi could reveal novel antimicrobial activities. This could be particularly relevant in the search for new agents to combat resistant pathogens.

Insects: Some thiazole derivatives have been investigated as insecticides. globalresearchonline.net Research could explore the potential of this compound as a repellent or insecticide, which could have applications in agriculture or public health.

Plants: The role of thiazole compounds in plant biology is an emerging area of interest. Investigating the effects of this ester on plant growth, development, and defense mechanisms could uncover new applications in agriculture, such as plant growth regulators or elicitors of plant defense responses.

Applications in Materials Science and Green Chemistry Initiatives

The unique electronic and photophysical properties of the thiazole ring open up possibilities for the application of its derivatives in materials science. researchgate.net While the isobutyrate ester of 2-(4-methyl-5-thiazolyl)ethanol may not be the most obvious candidate for advanced materials, the core thiazole structure provides a versatile platform for modification.

Future research in this area could involve:

Development of Fluorescent Probes: Thiazole derivatives can exhibit fluorescence, and this property can be tuned by modifying the substituents on the ring. researchgate.net By functionalizing the 2-(4-methyl-5-thiazolyl)ethyl moiety, it may be possible to develop novel fluorescent probes for various analytical applications.

Creation of Novel Polymers: The thiazole ring can be incorporated into polymer backbones to create materials with unique thermal, electronic, or optical properties. Research could explore the polymerization of vinyl-functionalized derivatives of 2-(4-methyl-5-thiazolyl)ethanol.

Green Chemistry Initiatives: Beyond sustainable synthesis, thiazole derivatives can be utilized in green chemistry applications. For example, their catalytic properties or their use as building blocks for biodegradable materials could be explored. The ester linkage in this compound suggests potential for biodegradability, a desirable feature in green chemistry.

Q & A

Q. What are the established synthetic routes for 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate, and what are the critical reaction parameters?

Answer: The synthesis typically involves esterification of 2-(4-methyl-5-thiazolyl)ethanol with isobutyryl chloride under anhydrous conditions. Key parameters include:

  • Catalyst choice : Pyridine or DMAP to neutralize HCl byproducts .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like thiazole ring decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to achieve ≥98% purity .
  • Yield optimization : Excess isobutyryl chloride (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) improve yields to ~70–85% .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Answer: Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.15–1.20 (doublet, isobutyrate CH₃), δ 4.35–4.45 (triplet, -OCH₂CH₂-thiazole), and δ 8.50 (singlet, thiazole C-H) .
    • ¹³C NMR : Carbonyl resonance at ~175–178 ppm confirms ester formation .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 214.1 (C₁₀H₁₅NO₂S) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) with retention time matching authenticated standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing thiazole-containing esters like this compound?

Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Variable temperature NMR : Identifies dynamic processes (e.g., thiazole ring puckering) that cause signal splitting .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks; HSQC confirms C-H correlations in the thiazole ring .
  • Isotopic labeling : Use of deuterated solvents (e.g., DMSO-d₆) reduces solvent interference in IR spectra .
  • Orthogonal validation : Cross-check with X-ray crystallography (if crystalline) or high-resolution mass spectrometry .

Q. What are the structure-activity relationships (SAR) of thiazole derivatives like this compound in biological systems?

Answer: SAR studies suggest:

  • Thiazole ring modifications : Substitution at the 4-methyl group (e.g., halogenation) enhances metabolic stability but may reduce solubility .
  • Ester chain length : Shorter chains (e.g., isobutyrate vs. decanoate) improve bioavailability but decrease membrane permeability .
  • Electrophilicity : The thiazole sulfur’s lone pair contributes to interactions with cysteine residues in enzyme active sites, as seen in kinase inhibition assays .
  • In vitro assays : Use HEK293 or HepG2 cells to evaluate cytotoxicity (IC₅₀) and metabolic pathways (CYP450 isoforms) .

Q. What experimental designs are recommended for studying the olfactory or flavor-enhancing properties of this compound?

Answer:

  • Gas chromatography-olfactometry (GC-O) : Paired with FID/MS detection to correlate retention times with sensory thresholds .
  • Binary mixture studies : Test perceptual interactions (e.g., masking/synergy) with ethyl maltol or other esters at varying ratios (e.g., 30:70 or 70:30) .
  • Psychophysical testing : Human panelists rate intensity/pleasantness using visual analog scales (VAS) under controlled humidity/temperature .
  • Vapor pressure adjustment : Dilute in ethanol/water to match physiological relevance (e.g., 14–40 mm Hg for nasal epithelium exposure) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic/basic conditions?

Answer:

  • pH-dependent degradation studies :
    • Acidic conditions (pH < 3) : Hydrolysis of the ester group occurs within 24 hours (t₁/₂ = 6–8 hrs) .
    • Basic conditions (pH > 9) : Rapid saponification (t₁/₂ < 1 hr) generates 2-(4-methyl-5-thiazolyl)ethanol and isobutyrate salts .
  • Mitigation strategies :
    • Use buffered solutions (pH 5–7) for biological assays .
    • Store compounds at -20°C under nitrogen to prevent moisture-induced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.